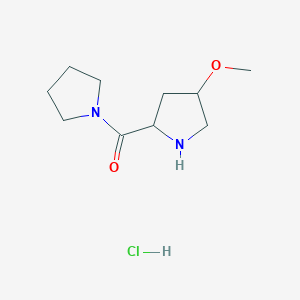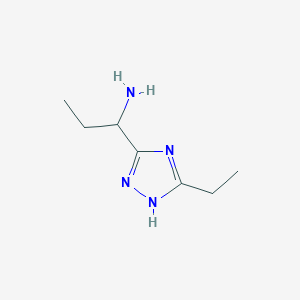
Octahydro-1H-isoindol-3a-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1H-isoindol-3a-amine is a heterocyclic organic compound that belongs to the class of isoindoles This compound is characterized by its unique structure, which includes a saturated ring system with an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-isoindol-3a-amine typically involves the reduction of isoindole derivatives. One common method is the catalytic hydrogenation of isoindole using a palladium catalyst under high pressure and temperature conditions. Another approach involves the reduction of isoindole derivatives using sodium borohydride in the presence of a suitable solvent.
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: Octahydro-1H-isoindol-3a-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxo-isoindole derivatives.
Reduction: More saturated amine derivatives.
Substitution: Various substituted isoindole derivatives.
Aplicaciones Científicas De Investigación
Octahydro-1H-isoindol-3a-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of Octahydro-1H-isoindol-3a-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Isoindole: The parent compound of Octahydro-1H-isoindol-3a-amine, which has an unsaturated ring system.
Tetrahydroisoindole: A partially saturated derivative of isoindole.
Hexahydroisoindole: Another partially saturated derivative with different degrees of saturation.
Uniqueness: this compound is unique due to its fully saturated ring system and the presence of an amine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H16N2 |
|---|---|
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
1,2,3,4,5,6,7,7a-octahydroisoindol-3a-amine |
InChI |
InChI=1S/C8H16N2/c9-8-4-2-1-3-7(8)5-10-6-8/h7,10H,1-6,9H2 |
Clave InChI |
CAIDONUSMPDGKG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CNCC2C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[1-(Aminomethyl)cyclopropyl]piperidin-4-ol](/img/structure/B13191536.png)
amine](/img/structure/B13191550.png)


